molecular formula C14H18N4O2 B2767949 N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950255-62-6

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2767949
CAS No.: 950255-62-6
M. Wt: 274.324
InChI Key: NOZDKGUALMLKIG-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, a propyl chain, and a hydroxyethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, such as the hydroxyethyl and carboxamide groups .

Cellular Effects

It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is plausible that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenylhydrazine.

    Attachment of the Propyl Chain: The propyl chain can be added via alkylation reactions.

    Incorporation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an amidation reaction using ethanolamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving triazole derivatives.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)aziridine: A compound with a similar hydroxyethyl group but different ring structure.

    Methyldiethanolamine: Contains a hydroxyethyl group and is used in various industrial applications.

Uniqueness

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, phenyl group, and hydroxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZDKGUALMLKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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